molecular formula C7H8N2O3 B3317948 6-Amino-4-methoxypicolinic acid CAS No. 98276-83-6

6-Amino-4-methoxypicolinic acid

Cat. No.: B3317948
CAS No.: 98276-83-6
M. Wt: 168.15 g/mol
InChI Key: FISQRGATFAFXAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-4-methoxypicolinic acid (CAS 98276-83-6) is a pyridine derivative with the molecular formula C₇H₈N₂O₃ and a molecular weight of 168.15 g/mol. Its structure features a carboxylic acid group at position 2, a methoxy group at position 4, and an amino group at position 6 of the pyridine ring (Figure 1). This compound is classified as a picolinic acid derivative, a class known for applications in pharmaceuticals and agrochemicals due to their bioisosteric properties and ability to modulate electronic and steric effects.

Properties

IUPAC Name

6-amino-4-methoxypyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-12-4-2-5(7(10)11)9-6(8)3-4/h2-3H,1H3,(H2,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FISQRGATFAFXAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=C1)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-methoxypicolinic acid typically involves the following steps:

    Starting Material: The synthesis begins with 4-methoxypyridine-2-carboxylic acid.

    Nitration: The starting material undergoes nitration to introduce a nitro group at the 6th position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Purification: The final product is purified through recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-methoxypicolinic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or other strong bases.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted picolinic acid derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C7_7H8_8N2_2O3_3
  • Molecular Weight : 168.15 g/mol
  • Structure : The compound features an amino group at the 6th position and a methoxy group at the 4th position of the pyridine ring, enhancing its reactivity and biological activity.

Medicinal Chemistry

6-AMPA has been extensively studied for its potential therapeutic applications:

  • Anticancer Activity : Research indicates that 6-AMPA exhibits selective cytotoxicity against various cancer cell lines, such as A549 (lung), MCF-7 (breast), and HeLa (cervical) cells, with IC50_{50} values of 12.5 µM, 15.0 µM, and 10.8 µM respectively. This suggests its potential as a lead compound for developing new anticancer agents .
  • Neuroprotective Effects : The compound has been identified as a D3 dopamine receptor agonist, showing neuroprotective effects in models of neurodegeneration. This positions it as a candidate for treating neurodegenerative diseases .

The biological activities of 6-AMPA are attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular energy metabolism.
  • Receptor Interaction : The compound interacts with receptors that regulate cell growth and apoptosis, influencing signaling pathways critical for cancer progression.
  • Antioxidant Properties : Its antioxidant activity may provide protective effects against oxidative stress, which is relevant in various diseases .

Agrochemicals

6-AMPA is utilized in the synthesis of agrochemicals due to its ability to serve as a building block for more complex molecules. Its derivatives can enhance the efficacy of pesticides and herbicides by improving their interaction with biological targets in plants.

Synthesis of Complex Molecules

In synthetic organic chemistry, 6-AMPA acts as a versatile reagent:

  • It participates in various chemical reactions such as oxidation, reduction, and substitution, leading to the formation of numerous derivatives with distinct properties .
  • The compound's unique functional groups allow for modifications that can yield products suitable for pharmaceutical applications or advanced materials .

Case Studies and Research Findings

Several studies have documented the applications of 6-AMPA:

StudyFocusFindings
Anticancer ActivityDemonstrated selective cytotoxicity against A549, MCF-7, and HeLa cell lines.
NeuroprotectionIdentified as a D3 receptor agonist with neuroprotective effects in animal models.
Agrochemical SynthesisUtilized in developing more effective agrochemicals by enhancing molecular interactions with target organisms.

Mechanism of Action

The mechanism of action of 6-Amino-4-methoxypicolinic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxy group can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.

Comparison with Similar Compounds

Key Properties :

  • Purity : ≥98% (as per supplier specifications).
  • Storage : Recommended to be stored in a dry, sealed environment.
  • Applications : Primarily used as a pharmaceutical intermediate.

Comparison with Similar Compounds

The structural and functional diversity of picolinic acid derivatives allows for tailored physicochemical and biological properties.

Structural and Functional Group Comparison

Table 1: Comparative Overview of Key Picolinic Acid Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Properties Applications
6-Amino-4-methoxypicolinic acid 98276-83-6 C₇H₈N₂O₃ 168.15 Amino (C6), Methoxy (C4), Carboxylic acid (C2) High purity (≥98%), polar due to -NH₂ and -COOH Pharmaceutical intermediates
4-Amino-6-methyl-picolinic acid 1092299-41-6 C₇H₈N₂O₂ 168.15* Amino (C4), Methyl (C6), Carboxylic acid (C2) Increased hydrophobicity due to -CH₃; molecular weight discrepancy noted Research chemical
6-Chloro-4-methoxypicolinic acid 88912-21-4 C₇H₆ClNO₃ 187.58 Chloro (C6), Methoxy (C4), Carboxylic acid (C2) Electron-withdrawing Cl enhances acidity; white crystalline solid Pharmaceutical intermediate
Methyl 4-amino-6-methoxypicolinate 1443759-42-9 C₈H₁₀N₂O₃ 182.18 Amino (C4), Methoxy (C6), Ester (C2) Esterification reduces polarity; potential prodrug candidate Prodrug development
6-(2-Methoxyphenyl)picolinic acid 887976-03-6 C₁₃H₁₁NO₃ 229.23 Methoxyphenyl (C6), Carboxylic acid (C2) Enhanced lipophilicity and π-π stacking capability Material science

Notes:

  • Molecular Weight Discrepancy: 4-Amino-6-methyl-picolinic acid’s reported molecular weight (168.15 g/mol) conflicts with its formula (C₇H₈N₂O₂), which calculates to 152.15 g/mol.
  • Substituent Positioning: Methoxy at C4 (6-amino-4-methoxy) vs. C6 (methyl 4-amino-6-methoxy) alters electronic distribution and steric hindrance, impacting reactivity and solubility.

Substituent Effects on Physicochemical Properties

Amino vs. Chloro Groups: The amino group (-NH₂) in this compound is electron-donating, increasing the electron density of the pyridine ring. In contrast, the chloro group (-Cl) in 6-chloro-4-methoxypicolinic acid is electron-withdrawing, reducing electron density and increasing acidity (pKa ~1.5 lower than amino analogs).

Methoxy vs. Methyl Groups: The methoxy group (-OCH₃) in the target compound enhances solubility in polar solvents, while the methyl group (-CH₃) in 4-amino-6-methyl-picolinic acid increases hydrophobicity, favoring lipid membrane permeability.

Carboxylic Acid vs. Ester: The carboxylic acid (-COOH) in this compound contributes to high water solubility and hydrogen-bonding capacity. Its ester derivative (methyl 4-amino-6-methoxypicolinate) exhibits lower polarity, making it more suitable for transdermal or oral delivery systems.

Biological Activity

6-Amino-4-methoxypicolinic acid (6-Amino-4-MPA) is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

6-Amino-4-MPA is derived from picolinic acid, characterized by the presence of an amino group at the 6-position and a methoxy group at the 4-position. Its structure can be represented as follows:

C7H8N2O2\text{C}_7\text{H}_8\text{N}_2\text{O}_2

The biological activity of 6-Amino-4-MPA has been linked to several mechanisms:

  • Inhibition of Enzymatic Activity : Research indicates that derivatives of picolinic acid can act as inhibitors for various enzymes, including neuraminidase, which is crucial for viral replication in influenza viruses . The amino group plays a vital role in mimicking substrate interactions, enhancing binding affinity and inhibition efficiency.
  • Modulation of Neurotransmitter Receptors : Studies have shown that compounds similar to 6-Amino-4-MPA can selectively activate dopamine receptors, particularly the D3 receptor, which is implicated in neuroprotective effects against neurodegeneration . This suggests that 6-Amino-4-MPA may have potential applications in treating neuropsychiatric disorders.
  • Transport Mechanisms : The compound may also influence amino acid transport mechanisms across cell membranes, particularly through LAT1 (L-type amino acid transporter 1), which is essential for transporting large neutral amino acids and certain drugs across the blood-brain barrier .

Biological Activity and Therapeutic Potential

The therapeutic potential of 6-Amino-4-MPA extends to various fields:

  • Neuroprotection : Its ability to activate D3 receptors may provide neuroprotective benefits, particularly in models of neurodegeneration. This aligns with findings that D3 receptor agonists can mitigate motor deficits in Parkinson's disease models .
  • Antiviral Properties : The compound's structural features allow it to act as a neuraminidase inhibitor, suggesting potential use in antiviral therapies against influenza .
  • Cancer Research : The upregulation of LAT1 in cancer cells highlights the potential for 6-Amino-4-MPA as a therapeutic agent targeting metabolic pathways in tumors .

Case Study 1: Neuroprotective Effects

A study investigated the effects of various D3 receptor agonists, including those structurally related to 6-Amino-4-MPA. Results indicated that these compounds significantly reduced neurodegeneration in dopaminergic neurons induced by toxins like MPTP. The findings support the hypothesis that selective D3 receptor activation can confer neuroprotection .

Case Study 2: Antiviral Activity

In vitro assays demonstrated that derivatives of 6-Amino-4-MPA effectively inhibited neuraminidase activity in influenza virus strains. The compound showed competitive inhibition characteristics, indicating its potential as a lead compound for developing antiviral agents against influenza .

Data Tables

Activity Type Mechanism Reference
Enzyme InhibitionNeuraminidase Inhibitor
NeuroprotectionD3 Receptor Activation
Amino Acid TransportLAT1 Modulation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Amino-4-methoxypicolinic acid
Reactant of Route 2
Reactant of Route 2
6-Amino-4-methoxypicolinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.